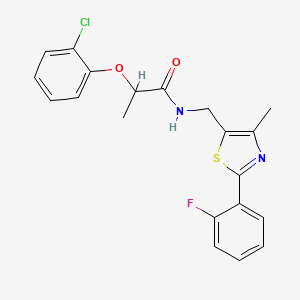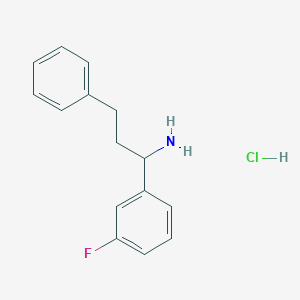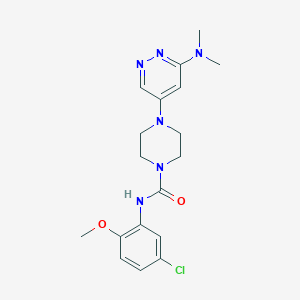
2-(3-Nitrophenyl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)isoindoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of isoindoline, which is a bicyclic organic compound that has a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The synthesis of this compound is a complex process that involves various chemical reactions and techniques.
科学的研究の応用
1. Biophysical Probing and EPR Oximetry
Isoindoline nitroxides, including variants related to 2-(3-Nitrophenyl)isoindoline, are used as probes in biophysical studies. They demonstrate favorable Electron Paramagnetic Resonance (EPR) characteristics and are useful for viable biological systems due to their low cytotoxicity and moderate rates of biological reduction. These compounds are valuable in EPR oximetry, a technique for measuring oxygen concentrations in biological samples (Khan et al., 2011).
2. Spin Labeling in Molecular Research
Isoindoline nitroxides are used for spin labeling, an important technique in molecular research. They have been used in the synthesis of spin-labeled porphyrins, which are characterized by their electron paramagnetic resonance (EPR) and fluorescence spectroscopy properties. This makes them potentially valuable as both fluorescent and EPR probes (Liu et al., 2017).
3. Radical Exchange Reactions in Chemistry
In chemistry, isoindoline nitroxides play a role in radical exchange reactions. This involves the use of EPR spectroscopy to study the exchange process, which can be crucial for understanding the kinetics of such reactions in various systems. This application is significant in the construction of covalently linked organic networks and for EPR distance measurements (Wessely et al., 2016).
4. Application in Viable Biological Systems
Developments in isoindoline nitroxides have been focused on their use in viable biological systems, especially for studies involving cellular redox metabolism, transmembrane potential, and intracellular oxygen and pH. These compounds have shown low cytotoxicity and high relative oxygen sensitivity, making them particularly useful for studies in live cell environments (Shen et al., 2002).
5. Profluorescent Nitroxides in Polymer Degradation
Isoindoline derivatives have been studied as profluorescent nitroxides, which are probes for radical-mediated oxidative damage in polymers. These compounds exhibit low fluorescence quantum yield, but when the free-radical moiety is removed (such as by reaction with alkyl radicals), strong fluorescence is observed. This has implications for monitoring polymer degradation and stability (Blinco et al., 2008).
6. Synthesis of Symmetrical Nitroxides
Research in the synthesis of C2-symmetrical isoindoline nitroxides demonstrates the chemical versatility of these compounds. These symmetrical nitroxides have potential applications in the development of various molecular structures and could be useful in further chemical research and applications (Braslau et al., 1998).
特性
IUPAC Name |
2-(3-nitrophenyl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVGOAEWDYWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320021 |
Source


|
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
359811-06-6 |
Source


|
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2783282.png)
![ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2783284.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783288.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2783291.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-Chloro-2-(2-thienyl)-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophe ne](/img/structure/B2783294.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2783296.png)



![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)